molecular formula C5H3ClLiNO2S B2765560 Lithium(1+) ion 6-chloropyridine-2-sulfinate CAS No. 2225142-15-2

Lithium(1+) ion 6-chloropyridine-2-sulfinate

Cat. No.: B2765560
CAS No.: 2225142-15-2
M. Wt: 183.53
InChI Key: UOQONBAQQXIQKT-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-chloropyridine-2-sulfinate is a chemical compound with the molecular formula C5H4ClNO2S.Li. It is a lithium salt of 6-chloropyridine-2-sulfinate, characterized by the presence of a lithium ion (Li+) and a 6-chloropyridine-2-sulfinate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 6-chloropyridine-2-sulfinate typically involves the reaction of 6-chloropyridine-2-sulfinic acid with lithium hydroxide (LiOH) or lithium carbonate (Li2CO3). The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:

6-chloropyridine-2-sulfinic acid+LiOHLithium(1+) ion 6-chloropyridine-2-sulfinate+H2O\text{6-chloropyridine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H2O} 6-chloropyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 6-chloropyridine-2-sulfinate+H2O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by controlling parameters such as temperature, pH, and reaction time. Additionally, purification steps such as crystallization or filtration may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-chloropyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic medium.

    Reduction: NaBH4, ethanol or methanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

Major Products

Scientific Research Applications

Lithium(1+) ion 6-chloropyridine-2-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 6-chloropyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 3-chloropyridine-2-sulfinate
  • Lithium(1+) ion 6-chloropyridine-3-sulfinate
  • Lithium(1+) ion 4-chloropyridine-2-sulfinate

Uniqueness

Lithium(1+) ion 6-chloropyridine-2-sulfinate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

lithium;6-chloropyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.Li/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQONBAQQXIQKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC(=C1)Cl)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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